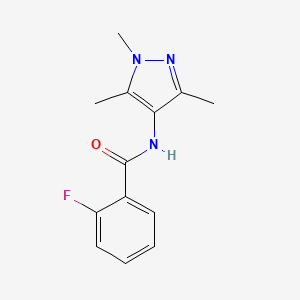
N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide, also known as 4-CN-BINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and availability on the illicit drug market. This compound belongs to the class of indazole-3-carboxamides and acts as a potent agonist of the cannabinoid receptors, CB1 and CB2. In
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide involves the activation of CB1 and CB2 receptors in the brain and other organs. These receptors are part of the endocannabinoid system, which plays a key role in regulating various physiological processes such as pain, appetite, mood, and memory. When N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide binds to these receptors, it triggers a cascade of biochemical events that lead to the activation of intracellular signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide are similar to those of other synthetic cannabinoids, but are more potent and longer lasting. These effects include euphoria, relaxation, altered perception, tachycardia, hypertension, nausea, vomiting, and respiratory depression. In addition, N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide has been shown to have a high potential for abuse and dependence, and has been associated with a number of adverse health effects such as seizures, psychosis, and renal failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the pharmacology and toxicology of synthetic cannabinoids, as well as for developing new drugs that target these receptors. However, one of the main limitations of using N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide is its high toxicity and potential for abuse, which requires strict safety precautions and ethical considerations.
Orientations Futures
There are several future directions for research on N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide, including the development of new synthetic cannabinoids with improved safety and efficacy profiles, the elucidation of the molecular mechanisms underlying its pharmacological effects, and the exploration of its potential therapeutic applications. In addition, there is a need for further research on the long-term health effects of synthetic cannabinoids, as well as on the social and economic consequences of their use and abuse.
Méthodes De Synthèse
The synthesis of N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide involves the reaction of 4-cyanophenylpiperidine-1-carboxylic acid with methylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide has been used extensively in scientific research to study the pharmacology and toxicology of synthetic cannabinoids. This compound has been shown to be a potent agonist of the CB1 and CB2 receptors, with a binding affinity several times higher than that of Δ9-tetrahydrocannabinol (THC), the main psychoactive compound in marijuana. Studies have also shown that N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide has a longer duration of action and a higher potency than other synthetic cannabinoids such as JWH-018 and AM-2201.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-6-8-17(9-7-11)14(18)16-13-4-2-12(10-15)3-5-13/h2-5,11H,6-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJWFBFOYLIQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)

![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)

![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)



![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)

![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)

